molecular formula C11H12N2O4S B2425646 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid CAS No. 71054-78-9

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid

Cat. No. B2425646
CAS RN: 71054-78-9
M. Wt: 268.29
InChI Key: OKRQABOQRFCMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid” is a chemical compound with the CAS Number: 1094316-25-2 . It has a molecular weight of 282.32 . The IUPAC name for this compound is 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O4S/c1-14(8-4-7-11(15)16)12-9-5-2-3-6-10(9)19(17,18)13-12/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, a related compound, has been synthesized via the Passerini three-component reaction, indicating the versatility of benzothiazole derivatives in organic synthesis (Sheikholeslami-Farahani & Shahvelayati, 2013).

Biological and Pharmacological Applications

  • Dipeptidyl Peptidase IV Inhibition : Derivatives of benzothiazole, similar in structure to 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid, have shown potent inhibitory activity against dipeptidyl peptidase IV, which is significant in the treatment of type 2 diabetes (Nitta et al., 2008).
  • Antimicrobial Activity : Certain benzothiazole derivatives have been evaluated for antimicrobial activity, indicating the potential of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid in developing new antimicrobial agents (Sareen et al., 2010).

properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c14-10(15)6-3-7-12-11-8-4-1-2-5-9(8)18(16,17)13-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRQABOQRFCMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCC(=O)O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.